Cas no 1844-56-0 (6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine)
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine
- Imidazo[1,2-b]pyridazine,6-chloro-2-(4-chlorophenyl)-
- 6-Chlor-2-<4-chlor-phenyl>-imidazo<1,2-b>pyridazin
- 6-chloro-2-(4-chloro-phenyl)-imidazo[1,2-b]pyridazine
- GL-1079
- 1844-56-0
- MFCD03407870
- DTXSID70577951
- 6-Chloro-2-(4-chlorophenyl)-imidazo[1,2-b]pyridazine
- BAA84456
- SCHEMBL22614984
- AKOS005256753
-
- MDL: MFCD03407870
- Inchi: 1S/C12H7Cl2N3/c13-9-3-1-8(2-4-9)10-7-17-12(15-10)6-5-11(14)16-17/h1-7H
- InChI Key: HYSPSPQAXIZJPJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NC(=CN2N=1)C1C=CC(=CC=1)Cl
Computed Properties
- Exact Mass: 263.00200
- Monoisotopic Mass: 263.0017026g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 30.2Ų
Experimental Properties
- PSA: 30.19000
- LogP: 3.70310
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine Pricemore >>
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| Matrix Scientific | 209939-1g |
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€1390.00 | 2025-04-20 |
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine Suppliers
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine
Introduction to 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine (CAS No. 1844-56-0)
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine, identified by its CAS number CAS No. 1844-56-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound belongs to the imidazopyridazine class, a scaffold that has been extensively explored for its potential in drug discovery and development.
The structural framework of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine consists of an imidazo[1,2-b]pyridazine core, which is a fused bicyclic system containing nitrogen atoms at positions 1 and 2 of the imidazole ring and positions 1 and 4 of the pyridazine ring. The presence of chlorine atoms at the 6th position of the imidazo[1,2-b]pyridazine ring and at the 4th position of the phenyl group attached to the pyridazine ring introduces electrophilic centers that enhance its reactivity and biological activity.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. The imidazo[1,2-b]pyridazine scaffold has emerged as a particularly promising structure due to its ability to interact with various biological targets. Studies have demonstrated that compounds within this class exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine can enhance its interaction with enzymes and receptors involved in disease pathways.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine. Molecular docking studies have been conducted to identify potential binding pockets on target proteins, providing insights into how this compound may exert its biological effects. These studies have revealed that the chlorine atoms are key players in mediating interactions with specific residues on the target proteins.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine. By introducing additional functional groups or altering the substitution pattern, researchers have generated libraries of compounds with varying biological profiles. These derivatives have been screened for their activity against a range of diseases, including cancer and infectious diseases.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the complex heterocyclic core.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential as a lead molecule for drug development underscores the importance of continued research in this area. As our understanding of molecular interactions improves, compounds like this one are expected to play a crucial role in addressing unmet medical needs.
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